Cas no 89368-12-7 (1-(4-bromo-2-methoxyphenyl)ethan-1-one)

1-(4-bromo-2-methoxyphenyl)ethan-1-one structure
89368-12-7 structure
상품 이름:1-(4-bromo-2-methoxyphenyl)ethan-1-one
CAS 번호:89368-12-7
MF:C9H9BrO2
메가와트:229.070562124252
MDL:MFCD11848490
CID:603065
PubChem ID:11218448

1-(4-bromo-2-methoxyphenyl)ethan-1-one 화학적 및 물리적 성질

이름 및 식별자

    • 1-(4-Bromo-2-methoxyphenyl)ethanone
    • 1-?(4-?bromo-?2-?methoxyphenyl)?Ethanone
    • Ethanone, 1-(4-bromo-2-methoxyphenyl)-
    • 4'-bromo-2'-methoxyacetophenone
    • 1-(4-Bromo-2-methoxy-phenyl)-ethanone
    • 1-(4-bromo-2-methoxyphenyl)ethan-1-one
    • 4-bromo-2-methoxyacetophenone
    • 2'-Methoxy-4'-bromoacetophenone
    • KYZHKXMHJFOQPM-UHFFFAOYSA-N
    • 4770AC
    • NE60188
    • SY032008
    • 1-(4-Bromo-2-methoxyphenyl)-1-ethanone
    • AK104826
    • 1-[4
    • 1-(4-Bromo-2-methoxyphenyl)ethanone (ACI)
    • MFCD11848490
    • DA-31739
    • 89368-12-7
    • CL9346
    • SCHEMBL1824265
    • AKOS016007971
    • CS-W019337
    • DTXSID30459103
    • EN300-160131
    • 1-[4-bromo-2-(methyloxy)phenyl]ethanone
    • AS-46304
    • 4 inverted exclamation mark -Bromo-2 inverted exclamation mark -methoxyacetophenone
    • MDL: MFCD11848490
    • 인치: 1S/C9H9BrO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
    • InChIKey: KYZHKXMHJFOQPM-UHFFFAOYSA-N
    • 미소: O=C(C)C1C(OC)=CC(Br)=CC=1

계산된 속성

  • 정밀분자량: 227.97900
  • 동위원소 질량: 227.97859g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 170
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 26.3
  • 소수점 매개변수 계산 참조값(XlogP): 2.5

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.4±0.1 g/cm3
  • 융해점: No data available
  • 비등점: 292.8±25.0 °C at 760 mmHg
  • 플래시 포인트: 130.9±23.2 °C
  • PSA: 26.30000
  • LogP: 2.66030
  • 증기압: 0.0±0.6 mmHg at 25°C

1-(4-bromo-2-methoxyphenyl)ethan-1-one 보안 정보

1-(4-bromo-2-methoxyphenyl)ethan-1-one 세관 데이터

  • 세관 번호:2914700090
  • 세관 데이터:

    중국 세관 번호:

    2914700090

    개요:

    2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

    신고 요소:

    제품명, 성분함량, 용도, 아세톤 신고포장

    요약:

    HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0% 최혜국 대우 관세: 5.5% 일반 관세: 30.0%

1-(4-bromo-2-methoxyphenyl)ethan-1-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59090-25g
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 98%
25g
¥3202.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59090-250mg
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 98%
250mg
¥154.0 2022-04-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1554-1G
1-(4-bromo-2-methoxyphenyl)ethan-1-one
89368-12-7 95%
1g
¥ 310.00 2023-04-13
eNovation Chemicals LLC
D458061-1g
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 97%
1g
$130 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PS994-200mg
1-(4-bromo-2-methoxyphenyl)ethan-1-one
89368-12-7 98%
200mg
112.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59090-1g
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 98%
1g
¥298.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59090-100mg
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 98%
100mg
¥87.0 2022-04-28
TRC
B696815-100mg
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7
100mg
$ 64.00 2023-04-18
Chemenu
CM244116-5g
1-(4-Bromo-2-methoxyphenyl)ethanone
89368-12-7 95+%
5g
$252 2021-06-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1554-10G
1-(4-bromo-2-methoxyphenyl)ethan-1-one
89368-12-7 95%
10g
¥ 1,557.00 2023-04-13

1-(4-bromo-2-methoxyphenyl)ethan-1-one 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
참조
Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases
Sun, Xicheng; Wasley, Jan W. F.; Qiu, Jian; Blonder, Joan P.; Stout, Adam M.; et al, ACS Medicinal Chemistry Letters, 2011, 2(5), 402-406

합성 방법 2

반응 조건
1.1 Reagents: Aluminum chloride ;  2 h, 160 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, 50 °C
1.3 50 °C
참조
Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitors
Wang, Chen; Dong, Jinyun; Zhang, Yanmin; Wang, Fang; Gao, Hongping; et al, MedChemComm, 2013, 4(11), 1434-1438

합성 방법 3

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Hydrochloric acid Solvents: Acetone ,  Water
참조
Hydrochloric acid catalysis of N-bromosuccinimide (NBS) mediated nuclear aromatic brominations in acetone
Andersh, Brad; Murphy, Drew L.; Olson, Ryan J., Synthetic Communications, 2000, 30(12), 2091-2098

합성 방법 4

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
참조
Discovery of potent macrocyclic HCV NS5A inhibitors
Yu, Wensheng ; Vibulbhan, Bancha; Rosenblum, Stuart B.; Martin, Gregory S.; Vellekoop, A. Samuel; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3793-3799

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, 50 °C
1.2 50 °C
참조
Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: Design, synthesis and biological evaluation
Wang, Chen; Gao, Hongping; Dong, Jinyun; Zhang, Yanmin; Su, Ping; et al, Bioorganic & Medicinal Chemistry, 2014, 22(1), 277-284

1-(4-bromo-2-methoxyphenyl)ethan-1-one Raw materials

1-(4-bromo-2-methoxyphenyl)ethan-1-one Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:89368-12-7)1-(4-bromo-2-methoxyphenyl)ethan-1-one
A861222
순결:99%/99%
재다:25g/100g
가격 ($):212.0/698.0